Tert-butyl ((3-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate
Overview
Description
Tert-butyl ((3-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate is a useful research compound. Its molecular formula is C12H15ClF2N2O3 and its molecular weight is 308.71 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl ((3-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate is a compound with significant potential in medicinal chemistry, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C₁₂H₁₅ClF₂N₂O₃
- Molecular Weight : 308.71 g/mol
- CAS Number : 2231676-55-2
- IUPAC Name : tert-butyl N-[[3-chloro-4-(difluoromethoxy)pyridin-2-yl]methyl]carbamate
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound is believed to act on key enzymes involved in neurodegenerative processes, including:
- Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
- β-secretase Inhibition : It has been suggested that this compound could inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease.
Neuroprotective Effects
A study evaluating compounds similar to this compound demonstrated neuroprotective effects against amyloid beta-induced toxicity in astrocytes. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-α) and free radicals, suggesting potential therapeutic benefits in Alzheimer's disease models .
In Vivo Studies
In vivo assessments revealed that while certain derivatives exhibited moderate protective effects against neurotoxicity, the specific compound this compound's bioavailability and efficacy in animal models require further investigation. Notably, the studies indicated that compounds with similar structures could show varying degrees of effectiveness based on their pharmacokinetic profiles .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of carbamate derivatives. The inclusion of a difluoromethoxy group has been linked to increased potency against specific targets, enhancing the overall biological activity of the compounds .
Property | Details |
---|---|
Molecular Weight | 308.71 g/mol |
Biological Targets | Acetylcholinesterase, β-secretase |
Potential Applications | Alzheimer's disease treatment |
Mechanism | Inhibition of enzyme activity |
Properties
IUPAC Name |
tert-butyl N-[[3-chloro-4-(difluoromethoxy)pyridin-2-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF2N2O3/c1-12(2,3)20-11(18)17-6-7-9(13)8(4-5-16-7)19-10(14)15/h4-5,10H,6H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNUJPLTBEXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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